molecular formula C20H23N5O5 B119503 2H-Isoindole-2-acetamide,  N-(6-amino-1,2,3,4-tetrahydro-2,4-dioxo-1,3-dipropyl-5-pyrimidinyl)-1,3-d CAS No. 155930-19-1

2H-Isoindole-2-acetamide, N-(6-amino-1,2,3,4-tetrahydro-2,4-dioxo-1,3-dipropyl-5-pyrimidinyl)-1,3-d

Cat. No. B119503
M. Wt: 413.4 g/mol
InChI Key: YAFHJPHKPDVLOO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2H-Isoindole-2-acetamide, N-(6-amino-1,2,3,4-tetrahydro-2,4-dioxo-1,3-dipropyl-5-pyrimidinyl)-1,3-d is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields.

Mechanism Of Action

The mechanism of action of 2H-Isoindole-2-acetamide, N-(6-amino-1,2,3,4-tetrahydro-2,4-dioxo-1,3-dipropyl-5-pyrimidinyl)-1,3-d is not fully understood. However, it has been suggested that the compound works by inhibiting the activity of enzymes that are involved in the synthesis of nucleic acids, which are essential for the growth and division of cancer cells.

Biochemical And Physiological Effects

Studies have shown that 2H-Isoindole-2-acetamide, N-(6-amino-1,2,3,4-tetrahydro-2,4-dioxo-1,3-dipropyl-5-pyrimidinyl)-1,3-d has several biochemical and physiological effects. The compound has been found to induce apoptosis, or programmed cell death, in cancer cells. Additionally, it has been shown to inhibit the growth and proliferation of cancer cells. The compound has also been found to have anti-inflammatory properties, which can be useful in the treatment of inflammatory diseases.

Advantages And Limitations For Lab Experiments

One of the advantages of using 2H-Isoindole-2-acetamide, N-(6-amino-1,2,3,4-tetrahydro-2,4-dioxo-1,3-dipropyl-5-pyrimidinyl)-1,3-d in lab experiments is its potential as a new drug candidate. The compound has been shown to exhibit antitumor activity, making it a promising candidate for the treatment of cancer. Additionally, the compound has been found to have antimicrobial and antifungal properties, which can be useful in the development of new antibiotics.
However, there are also limitations to using this compound in lab experiments. One of the main limitations is the lack of understanding of its mechanism of action. Additionally, the compound may have potential side effects that need to be further investigated before it can be used as a drug.

Future Directions

There are several future directions for the research of 2H-Isoindole-2-acetamide, N-(6-amino-1,2,3,4-tetrahydro-2,4-dioxo-1,3-dipropyl-5-pyrimidinyl)-1,3-d. One direction is to further investigate its mechanism of action and potential side effects. Another direction is to explore its potential applications in the treatment of other diseases, such as inflammatory diseases. Additionally, researchers can investigate the compound's potential as a starting point for the development of new drugs with improved efficacy and safety profiles.
Conclusion
2H-Isoindole-2-acetamide, N-(6-amino-1,2,3,4-tetrahydro-2,4-dioxo-1,3-dipropyl-5-pyrimidinyl)-1,3-d is a chemical compound with potential applications in various scientific research fields, particularly in the development of new drugs. The compound has been shown to exhibit antitumor, antifungal, and antimicrobial properties. However, there are limitations to using this compound in lab experiments, including the lack of understanding of its mechanism of action and potential side effects. Further research is needed to fully explore the potential of this compound in various scientific research fields.

Synthesis Methods

The synthesis of 2H-Isoindole-2-acetamide, N-(6-amino-1,2,3,4-tetrahydro-2,4-dioxo-1,3-dipropyl-5-pyrimidinyl)-1,3-d involves the reaction of 2-acetylamino benzoic acid with 2,4,5-tripropyl-3,6-dihydropyrimidine-1,4-dione in the presence of acetic anhydride and acetic acid. The reaction yields the desired compound, which can be purified using column chromatography.

Scientific Research Applications

2H-Isoindole-2-acetamide, N-(6-amino-1,2,3,4-tetrahydro-2,4-dioxo-1,3-dipropyl-5-pyrimidinyl)-1,3-d has potential applications in various scientific research fields. One of the primary applications is in the development of new drugs. The compound has been shown to exhibit antitumor activity, making it a potential candidate for the treatment of cancer. Additionally, it has been found to have antifungal and antimicrobial properties, which can be useful in the development of new antibiotics.

properties

CAS RN

155930-19-1

Product Name

2H-Isoindole-2-acetamide, N-(6-amino-1,2,3,4-tetrahydro-2,4-dioxo-1,3-dipropyl-5-pyrimidinyl)-1,3-d

Molecular Formula

C20H23N5O5

Molecular Weight

413.4 g/mol

IUPAC Name

N-(4-amino-2,6-dioxo-1,3-dipropylpyrimidin-5-yl)-2-(1,3-dioxoisoindol-2-yl)acetamide

InChI

InChI=1S/C20H23N5O5/c1-3-9-23-16(21)15(19(29)24(10-4-2)20(23)30)22-14(26)11-25-17(27)12-7-5-6-8-13(12)18(25)28/h5-8H,3-4,9-11,21H2,1-2H3,(H,22,26)

InChI Key

YAFHJPHKPDVLOO-UHFFFAOYSA-N

SMILES

CCCN1C(=C(C(=O)N(C1=O)CCC)NC(=O)CN2C(=O)C3=CC=CC=C3C2=O)N

Canonical SMILES

CCCN1C(=C(C(=O)N(C1=O)CCC)NC(=O)CN2C(=O)C3=CC=CC=C3C2=O)N

synonyms

2H-Isoindole-2-acetamide, N-(6-amino-1,2,3,4-tetrahydro-2,4-dioxo-1,3-dipropyl-5-pyrimidinyl)-1,3-dihydro-1,3-dioxo-

Origin of Product

United States

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